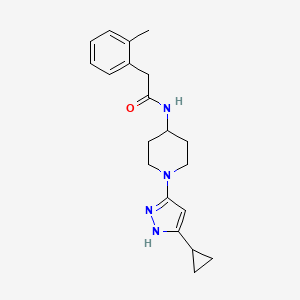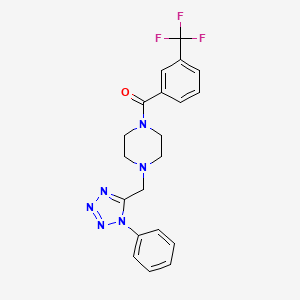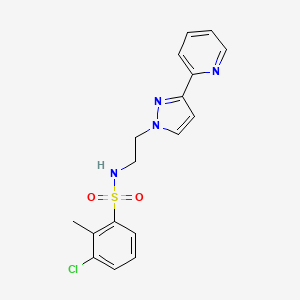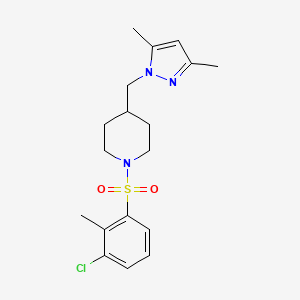
N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(o-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(o-tolyl)acetamide, commonly known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA is a neurotransmitter that plays a crucial role in regulating brain activity and is involved in various neurological disorders such as epilepsy, anxiety, and depression. CPP-115 has shown promising results in preclinical studies for the treatment of these disorders and is currently being evaluated in clinical trials.
Mechanism of Action
CPP-115 works by inhibiting the enzyme N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(o-tolyl)acetamide transaminase, which is responsible for the breakdown of this compound in the brain. By inhibiting this enzyme, CPP-115 increases the levels of this compound in the brain, leading to increased inhibition of neuronal activity and reduced seizure activity. The exact mechanism of action of CPP-115 in anxiety and depression is not fully understood, but it is thought to involve modulation of N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(o-tolyl)acetamideergic neurotransmission.
Biochemical and Physiological Effects
In addition to its effects on this compound levels in the brain, CPP-115 has been shown to have other biochemical and physiological effects. It has been shown to increase levels of the neuropeptide Y, which is involved in regulating stress responses and has been implicated in anxiety and depression. CPP-115 has also been shown to increase levels of brain-derived neurotrophic factor, which is involved in neuronal growth and plasticity.
Advantages and Limitations for Lab Experiments
One advantage of CPP-115 as a research tool is its high selectivity for N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(o-tolyl)acetamide transaminase, which minimizes off-target effects. Another advantage is its potency, allowing for lower doses to be used in experiments. However, one limitation is its relatively short half-life, requiring frequent dosing in animal studies.
Future Directions
There are several future directions for research on CPP-115. One area of interest is its potential use in the treatment of drug addiction, as N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(o-tolyl)acetamideergic neurotransmission has been implicated in drug reward and withdrawal. Another area of interest is its potential use in the treatment of cognitive disorders such as Alzheimer's disease, as N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(o-tolyl)acetamideergic neurotransmission has been shown to be disrupted in these disorders. Finally, further studies are needed to fully understand the mechanism of action of CPP-115 in anxiety and depression and to determine its potential as a therapeutic agent for these disorders.
Synthesis Methods
CPP-115 can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the formation of a pyrazole ring and a piperidine ring, followed by coupling with an o-tolylacetic acid derivative to form the final product. The synthesis has been optimized to yield high purity and high yield of CPP-115.
Scientific Research Applications
CPP-115 has been extensively studied in preclinical models for its potential therapeutic applications. It has been shown to increase N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(o-tolyl)acetamide levels in the brain, leading to a reduction in seizure activity in animal models of epilepsy. CPP-115 has also been shown to have anxiolytic and antidepressant effects in preclinical models, indicating its potential use in the treatment of anxiety and depression.
Properties
IUPAC Name |
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O/c1-14-4-2-3-5-16(14)12-20(25)21-17-8-10-24(11-9-17)19-13-18(22-23-19)15-6-7-15/h2-5,13,15,17H,6-12H2,1H3,(H,21,25)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJRXFSAVMDSFJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)NC2CCN(CC2)C3=NNC(=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-(2,5-difluorophenyl)-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)prop-2-en-1-one](/img/structure/B2676382.png)
![2-fluoro-N-[2-(morpholin-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2676384.png)
![2-(3,4-dimethoxyphenyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2676388.png)
![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2676389.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide](/img/structure/B2676391.png)
![17-(2,4-Difluorophenyl)-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2,4,6,9(14),10,12-hexaene-16,18-dione](/img/structure/B2676392.png)

![6-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2676396.png)
![5-chloro-2-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B2676397.png)
![N-[[1-(2-Phenylethyl)triazol-4-yl]methyl]butanamide](/img/structure/B2676399.png)



